N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide

Physicochemical profiling Drug-likeness ADME

N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide (CAS 219928-49-1) is a fully substituted tribromopyrazole bearing a pendant N,N-dimethylethanimidamide group. Its molecular formula is C₉H₁₃Br₃N₄ (MW 416.94 g/mol), and it is supplied as a research intermediate with a certified purity of ≥95%.

Molecular Formula C9H13Br3N4
Molecular Weight 416.94 g/mol
CAS No. 219928-49-1
Cat. No. B12071034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide
CAS219928-49-1
Molecular FormulaC9H13Br3N4
Molecular Weight416.94 g/mol
Structural Identifiers
SMILESCC(=NCCN1C(=C(C(=N1)Br)Br)Br)N(C)C
InChIInChI=1S/C9H13Br3N4/c1-6(15(2)3)13-4-5-16-9(12)7(10)8(11)14-16/h4-5H2,1-3H3
InChIKeyZCSRCFBOIALIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide (CAS 219928-49-1): Procurement Baseline & Structural Identity


N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide (CAS 219928-49-1) is a fully substituted tribromopyrazole bearing a pendant N,N-dimethylethanimidamide group. Its molecular formula is C₉H₁₃Br₃N₄ (MW 416.94 g/mol), and it is supplied as a research intermediate with a certified purity of ≥95% . The compound contains three bromine atoms on the pyrazole ring (positions 3, 4, and 5) and a basic amidine side chain, features that govern its reactivity in further derivatization and physicochemical properties [1]. It is currently cataloged as a discontinued product, meaning procurement relies on residual stock .

Why N1,N1-Dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide Cannot Be Replaced by a Generic Tribromopyrazole


Tribromopyrazoles are widely used as synthetic building blocks, but the specific N1-(2-ethanimidamide) substitution pattern present in CAS 219928-49-1 introduces a basic, cationic amidine moiety that fundamentally alters the compound's solubility, hydrogen-bonding capacity, and potential for bioreceptor interactions relative to simple N-alkyl or N-aryl tribromopyrazoles. A generic substitution with, for example, 3,4,5-tribromopyrazole (CAS 17635-44-8) or 1-allyl-3,4,5-tribromopyrazole (CAS 13369-77-2) would eliminate the amidine pharmacophore, which is critical for any structure-activity relationship (SAR) study involving this chemotype [1]. Moreover, the three bromine substituents on the pyrazole ring confer a unique steric and electronic profile that cannot be matched by mono- or dibromo analogs; the fully brominated pyrazole scaffold is known to direct site-selective cross-coupling reactions (e.g., Suzuki-Miyaura) in ways that partially brominated congeners do not . Therefore, substituting this compound with a less functionalized or differently brominated pyrazole compromises both the chemical reactivity profile and the biological target engagement potential it was designed to probe.

Quantitative Differentiation Evidence for N1,N1-Dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide Versus Its Closest Analogs


Molecular Weight and cLogP Differentiation: Implications for Membrane Permeability vs. Simpler Tribromopyrazoles

The target compound (MW 416.94 g/mol, cLogP ≈ 3.8, predicted in silico) is significantly larger and more lipophilic than the simplest congener 3,4,5-tribromopyrazole (MW 304.77 g/mol, cLogP ≈ 2.1 predicted in silico) and 1-allyl-3,4,5-tribromopyrazole (MW 344.83 g/mol, cLogP ≈ 3.0 predicted in silico). The higher molecular weight and cLogP arise from the N,N-dimethylethanimidamide side chain, which increases the compound's predicted passive membrane permeability (QSPR model) while maintaining a basic center (pKa ~9.6 for the amidine) [1]. Computationally derived parameters indicate that the target compound sits near the upper limit of rule-of-five chemical space, whereas the simpler analogs are comfortably within it; this can be advantageous for projects targeting intracellular protein-protein interactions that demand larger, more lipophilic scaffolds [2].

Physicochemical profiling Drug-likeness ADME

Synthetic Utility: Site-Selective Derivatization Enabled by the Full Tribromopyrazole Core

The tribromopyrazole scaffold, when N-protected, undergoes sequential Suzuki-Miyaura cross-coupling with exquisite site-selectivity: the first aryl group couples at the 5-position, the second at the 3-position, and the third at the 4-position. This site-selectivity has been validated experimentally for N-protected tribromopyrazoles and is attributed to the differential steric and electronic effects of the bromine atoms . While the target compound itself contains an unprotected N1 position with an amidine-bearing side chain, the three bromine atoms can theoretically be exploited in a similar fashion, allowing controlled installation of up to three aryl or heteroaryl groups. In contrast, partial bromination analogs (e.g., 3,5-dibromo-1H-pyrazole) limit the number of diversification steps and alter the regiochemical outcome, reducing the scaffold's versatility for library generation [1].

Organic synthesis Cross-coupling Building block

Purity Specification: ≥95% Batch-Qualified Laboratory Reagent Grade

According to Apollo Scientific's published specification, the compound is guaranteed at ≥95% purity by HPLC/GC . This certification ensures that any observed biological or synthetic outcome is attributable to the target molecule rather than impurities, a critical requirement for SAR studies and mechanism-of-action investigations. In comparison, many generic suppliers of tribromopyrazole derivatives provide only nominal purity (e.g., “technical grade” or “95% typical”) without batch-specific certificates of analysis (CoA). The availability of a defined purity specification reduces the risk of off-target effects caused by impurities (e.g., debromination products or residual palladium) and enhances inter-laboratory reproducibility [1].

Analytical chemistry Quality control Reproducibility

Structural Differentiation via Amidine Pharmacophore: Potential for Bidentate Metal Coordination and Hydrogen-Bond Donor/Acceptor Capacity

The N,N-dimethylethanimidamide side chain introduces an amidine functional group (C=N-NH), which can act as a bidentate zinc-binding motif or as a strong hydrogen-bond donor/acceptor pair, features absent in simpler N-alkyl tribromopyrazoles. The amidine group is ionizable under physiological conditions (predicted pKa ≈ 9.6), endowing the molecule with a cationic character that can facilitate binding to negatively charged residues in protein active sites. In contrast, 1-allyl-3,4,5-tribromopyrazole and 1-(2-bromoethyl)-3,4,5-tribromopyrazole lack this pharmacophore and thus cannot engage in similar metal-coordination or bidentate interactions [1]. While direct comparative binding data (Ki, IC50) are lacking, the presence of this functional group places the compound in a distinct chemical space relevant to metalloenzyme inhibitor programs (e.g., histone deacetylases, matrix metalloproteinases).

Medicinal chemistry Fragment-based drug design Metalloenzyme inhibition

Optimal Application Scenarios for N1,N1-Dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide in Scientific and Industrial Settings


Diversity-Oriented Synthesis and Fragment-Based Library Construction

The presence of three bromine substituents on the pyrazole ring provides three orthogonal diversification points that can be sequentially functionalized via palladium-catalyzed cross-coupling. The literature precedent for site-selective Suzuki-Miyaura reactions on tribromopyrazoles suggests that this compound can be elaborated into a library of triarylpyrazoles with precise control over substitution patterns. The pendant amidine group remains available for subsequent conjugation (e.g., amide coupling, metal chelation), enabling the generation of bioisosteric series. This synthetic versatility makes it a valuable scaffold for hit-to-lead SAR campaigns where scaffold complexity is a design objective.

Chemical Probe Development for Metalloproteins and Nucleic Acid Targets

The basic amidine side chain (predicted pKa ≈ 9.6) imparts a cationic character that can facilitate binding to polyanionic surfaces such as DNA/RNA minor grooves or to metalloenzyme active sites via bidentate coordination (e.g., zinc-dependent histone deacetylases). While direct target engagement data are unavailable, the pharmacophoric features align with known metal-binding warheads [1]. Research groups developing chemical probes for zinc metalloproteases or nucleic acid-binding agents may prioritize this scaffold over neutral, uncharged tribromopyrazoles.

Methodological Development in Site-Selective Cross-Coupling Chemistry

The full tribromopyrazole core is an established model substrate for studying the regioselectivity of C–Br bond activation. Research by Khera et al. demonstrated that under Suzuki-Miyaura conditions, the C-5 position reacts first, followed by C-3 and C-4. Applying this scaffold to newly developed borylation, amination, or photoredox-catalyzed coupling methodologies allows the researcher to benchmark regioisomeric product distributions (e.g., 5-aryl vs. 3-aryl vs. 3,5-diaryl products) with a compound that yields distinct, easily characterized products.

Impurity Profiling and Authenticity Verification of Legacy Chemical Libraries

Given that the compound is listed as discontinued by one major supplier , available stock may be limited. When procuring from alternate sources, the certified purity specification (≥95%) and the availability of CoA from the original Apollo Scientific batch provide a quality benchmark. Industrial analytical groups can use the reference data (molecular weight 416.94 g/mol, ¹H NMR shifts [1]) to confirm identity and purity of residual inventory, ensuring experimental reproducibility when repurposing legacy compound libraries.

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